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Compound of Interest

5-(Trifluoromethyl)-1,3-oxazol-2-
Compound Name:
amine

Cat. No.: B1591984

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a
cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety
used to fine-tune the physicochemical and pharmacological profiles of bioactive compounds.
When combined with a robust heterocyclic system like the 2-amino-1,3-oxazole ring, it creates
a versatile scaffold with significant potential. The electron-withdrawing nature of the CFs group
profoundly influences the electronic distribution within the oxazole ring, modulating the basicity
of the exocyclic amine and influencing the molecule's interaction with biological targets.[1] This
unigue combination of features makes 5-(trifluoromethyl)-1,3-oxazol-2-amine a valuable
starting material for creating novel chemical entities with improved drug-like properties.[2]

Physicochemical and Structural Properties

The fundamental properties of 5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS: 714972-00-6)
are summarized below. These data are essential for reaction planning, purification, and
formulation development.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1591984?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b1591984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778818/
https://www.benchchem.com/product/b1591984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 714972-00-6 [31[4]1[5]
Molecular Formula CaHsFsN20 [3114]
Molecular Weight 152.07 g/mol [31[4]
5-(trifluoromethyl)-1,3-oxazol-
IUPAC Name _ [41[5]
2-amine
2-Amino-5-
Synonyms ) [4]15]
(trifluoromethyl)oxazole
Calculated XLogP3 0.9 [4]
Boiling Point 183.4 °C (at 760 mmHg) [NA]
Density ~1.5 g/cm?3 [NA]
Appearance White to off-white solid (typical)  [NA]

Proposed Synthesis and Purification Protocol

While multiple strategies exist for the synthesis of trifluoromethylated oxazoles, a common and
effective approach involves the cyclization of a suitable precursor containing the trifluoromethyl
group.[6] The following protocol is a proposed method based on established chemical
principles for oxazole formation, utilizing a fluorinated building block.

Causality of Experimental Design: The synthesis of a 2-amino-oxazole ring is classically
achieved via the reaction of an a-haloketone with urea or cyanamide. This protocol adapts that
logic by starting with 3-bromo-1,1,1-trifluoroacetone, a commercially available a-haloketone
that already contains the required trifluoromethyl group. Cyanamide is chosen as the nitrogen
source for the 2-amino group due to its high reactivity and efficiency in forming the desired
aminocyclic system. The solvent, isopropanol, is selected for its ability to dissolve the reactants
and its appropriate boiling point for the reaction temperature. The addition of a non-nucleophilic
base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization,
preventing side reactions and promoting the desired ring closure.
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Caption: Proposed workflow for the synthesis of 5-(Trifluoromethyl)-1,3-oxazol-2-amine.

Step-by-Step Methodology:

Synthesis Workflow
Reactants:
- 3-Bromo-1,1,1-trifluoroacetone Solvent:
- Cyanamide Isopropanol (IPA)
- Sodium Bicarbonate

1. Combine

Reaction:
1. Charge reactor with reactants & solvent.
2. Heat to reflux (80-85 °C) for 6-8h.
3. Monitor by TLC/LC-MS.

2. Reaction Complete

Workup:
1. Cool to RT.
2. Filter off salts (NaHCO3, NaBr).
3. Concentrate filtrate under vacuum.

3. Crude Product

Purification:
Column chromatography on silica gel.
Eluent: Ethyl Acetate/Hexane gradient.

4. Pure Compound

Final Product:

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Click to download full resolution via product page

e Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux

condenser, and a temperature probe. Ensure the system is clean, dry, and purged with

nitrogen gas.
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o Charging Reagents: To the reactor, add isopropanol (500 mL). With stirring, add cyanamide
(1.0 eq) and sodium bicarbonate (1.2 eq).

e Substrate Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the stirred
suspension. A mild exotherm may be observed.

o Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8
hours.

» Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until
the starting bromoketone is consumed.

o Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic
salts (NaBr and excess NaHCOs). Wash the filter cake with a small amount of fresh
isopropanol.

o Concentration: Combine the filtrate and washings and concentrate under reduced pressure
using a rotary evaporator to obtain the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

« |solation and Drying: Combine the pure fractions, concentrate under reduced pressure, and
dry the resulting solid in a vacuum oven at 40 °C to a constant weight.

Spectroscopic and Analytical Profile

Accurate characterization is critical for confirming the structure and purity of the final
compound. The following is a predicted analytical profile based on the known effects of the
trifluoromethyl group and the oxazole ring system.
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Technique Predicted Observations and Rationale

A broad singlet for the -NH2z protons (typically &
5.0-6.0 ppm, solvent dependent). A singlet for
the C4-H proton of the oxazole ring (typically &
6.5-7.5 ppm). The downfield shift is due to the

1H NMR

aromatic nature of the ring and the influence of

the adjacent oxygen atom.

C2 (Amine-bearing): ~158-162 ppm. C5 (CFs-
bearing): ~135-140 ppm, expected to be a
quartet (q) with a large coupling constant (*fJCF
= 270 Hz) due to the attached CFs group. C4:
13C NMR
~115-120 ppm, may show a smaller quartet
coupling (3JCF) to the CFs group. CFs: ~118-
122 ppm, also a quartet (q) with a very large

1JCF coupling constant.

A sharp singlet around 6 -60 to -70 ppm (relative
to CFCls), which is a characteristic chemical

F NMR _
shift for a CFs group attached to an sp2-

hybridized carbon on a heterocyclic ring.[6]

N-H stretch: Two characteristic medium-to-sharp
bands in the 3300-3450 cm~! region. C=N

IR Spectroscopy stretch (ring): A strong band around 1640-1680
cm~1, C-F stretch: Very strong, broad

absorptions in the 1100-1300 cm™1 region.

Mass Spec (ESI+) Expected [M+H]* ion at m/z = 153.027.

Chemical Reactivity and Derivatization Potential

The reactivity of 5-(trifluoromethyl)-1,3-oxazol-2-amine is dominated by two key features: the
nucleophilic exocyclic amino group and the electron-deficient oxazole ring.

o Amino Group Reactivity: The 2-amino group is the primary site for derivatization. However,
its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the
trifluoromethyl group, which is transmitted through the oxazole 1t-system. Consequently,
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reactions like acylation, sulfonylation, or alkylation may require more forcing conditions (e.g.,
stronger bases, higher temperatures) compared to non-fluorinated analogues.

e Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolysis under
strong acidic or basic conditions. The electron-deficient nature imparted by the CFs group
enhances its stability towards electrophilic attack but may render it more susceptible to
nucleophilic aromatic substitution under specific conditions, although this is generally difficult
on an oxazole ring.

Derivatization Pathways

5-(CF3)-1,3-0xazol-2-amine

Acylation
(R-COCI, Base)

Sulfonylation Buchwald-Hartwig
(R-SO2ClI, Base) Coupling (Ar-X, Pd cat.)

(N—Acyl Derivative) (N—Sulfonyl Derivative) (N—Aryl Derivative)

Click to download full resolution via product page

Caption: Potential derivatization reactions targeting the 2-amino group.

Applications in Medicinal Chemistry and Drug
Discovery

5-(Trifluoromethyl)-1,3-o0xazol-2-amine serves as a crucial intermediate for synthesizing
more complex molecules with therapeutic potential. Its structural analogue, 5-
(trifluoromethyl)-2-thiazolamine, is a well-established building block in numerous
pharmaceuticals.[7] A search of patent literature reveals the use of the 5-(trifluoromethyl)-1,3-
oxazol-2-amine core in the development of various therapeutic agents.
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» Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various
kinases, which are implicated in cancer and inflammatory diseases. The amino group
provides a convenient handle for introducing side chains that can form key hydrogen bonds
within the target protein.

e Carbonic Anhydrase Inhibitors: Derivatives of related trifluoromethyl-oxazole sulfonamides
have been investigated as potent inhibitors of carbonic anhydrase, an enzyme class relevant
for treating glaucoma.[8]

« Antimicrobial and Antiproliferative Agents: The broader class of 2-aminooxazoles has
demonstrated significant antimicrobial and anticancer activities, suggesting that derivatives
of this specific compound could be valuable leads in these areas. [NA]

Patents available for chemical structures related to this compound can be explored through
resources like WIPO PATENTSCOPE, confirming its utility in proprietary drug discovery
programs.[5]

Safety, Handling, and Storage

As a laboratory chemical, 5-(Trifluoromethyl)-1,3-oxazol-2-amine requires careful handling.

e Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335). [NA]

o Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat. Avoid breathing dust.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term
stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is
recommended.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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